7-Nitrobenzofuran-2-carboxylic acid
Overview
Description
7-Nitrobenzofuran-2-carboxylic acid is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular formula of 7-Nitrobenzofuran-2-carboxylic acid is C9H5NO5 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be used in the preparation of arylarylamidobenzofurans via Curtius rearrangement followed by bromination and Suzuki reaction .
Physical And Chemical Properties Analysis
Carboxylic acids, such as 7-Nitrobenzofuran-2-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .
Scientific Research Applications
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Pharmaceutical Research
- Benzofuran compounds are known for exhibiting various pharmacological activities . They have been found to be selective adenosine receptor antagonists, anti-inflammatory agents, and local anaesthetics .
- Variously substituted 2-benzofurancarboxylic acid derivatives show selective cytotoxicity against human cancer cell line .
- Amide derivatives of halo-benzofuran-2-carboxylic acid were found to be useful in the treatment of the diseases which are associated with the modulation of H3 receptors .
- 7-piperazinylbenzofuran-2-carbxylic acid amides having halogens or methoxyl groups in benzene ring were patented as partial agonists of 5-HT receptors which should be useful in the treatment of many psychiatric disorders .
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Chemical Synthesis
- Benzofuran compounds are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
- Ethyl 5-nitrobenzofuran-2-carboxylate was prepared by cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde with bromomalonic acid .
- Palladium catalysed carbonylative cyclization of o-alkynylphenols .
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Antimicrobial Agents
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Natural Drug Lead Compounds
- Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
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Preparation of Arylarylamidobenzofurans
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Synthetic or Natural Polymers
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Antimicrobial Agents
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Natural Drug Lead Compounds
- Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
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Preparation of Arylarylamidobenzofurans
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Synthetic or Natural Polymers
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .
properties
IUPAC Name |
7-nitro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIVDVZLSDYKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitrobenzofuran-2-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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